2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-2-12-4(3)5(8)10-6(9)11-12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHRHHIDKGSWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Cl)C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4,5 Trichloropyrrolo 2,1 F Triazine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2,4,5-Trichloropyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine logically deconstructs the molecule into simpler, more accessible precursors. The primary disconnection breaks the fused bicyclic system at the triazine ring, separating it from the pyrrole (B145914) core. This approach identifies an N-aminated pyrrole derivative as a crucial intermediate.
The key disconnections are as follows:
C-N bond disconnection within the triazine ring: This strategy simplifies the target molecule to a functionalized 1-amino-1H-pyrrole intermediate. This precursor already contains the vital N-N bond required for the triazine ring. nih.govnih.gov
Chlorination Precursor: The three chlorine atoms can be envisioned as being installed in a late-stage synthetic step. This points to a precursor molecule, such as a pyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazinone or a hydroxy-substituted analogue, which can be converted to the trichloro-derivative via a suitable chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov
This analysis suggests a synthetic strategy that first constructs the core pyrrolotriazine skeleton, often with oxygen-containing functional groups at the positions targeted for chlorination, followed by a robust halogenation step.
Classical Synthetic Approaches to the Pyrrolotriazine Core
Traditional methods for synthesizing the pyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine scaffold generally fall into two categories: linear and convergent syntheses.
Linear sequences typically begin with a simple pyrrole or an acyclic precursor and build the target molecule step-by-step. A common route involves the initial synthesis of a substituted pyrrole, followed by N-amination, and subsequent cyclization to form the triazine ring. nih.gov
One documented linear approach starts from a β-substituted acrylate. A cycloaddition reaction with tosylmethyl isocyanide (TosMIC) yields a pyrrole derivative. This pyrrole is then acylated with trichloroacetyl chloride. The subsequent reaction with sodium methoxide (B1231860) and N-amination, using a cost-effective agent like chloramine (B81541) (NH₂Cl), leads to the N-aminated intermediate. nih.gov The final ring closure to form the triazine ring, followed by chlorination, completes the synthesis.
Table 1: Example of a Linear Synthesis Pathway
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | β-substituted acrylate | Tosylmethyl isocyanide (TosMIC), NaH | Pyrrole derivative |
| 2 | Pyrrole derivative | Trichloroacetyl chloride | 2-Acyl pyrrole |
| 3 | 2-Acyl pyrrole | NaOMe, NH₂Cl | N-aminated pyrrole |
| 4 | N-aminated pyrrole | Cyclization agent | Pyrrolotriazinone core |
A key intermediate, a 1-aminopyrrole-2-carbonitrile or a 1-amino-1H-pyrrole-2-carboxamide, can be synthesized from a corresponding pyrrole derivative. nih.govresearchgate.net This intermediate is then cyclized with reagents like formamidine (B1211174) acetate (B1210297) to complete the pyrrolotriazine ring system. nih.govacs.org This method is central to scalable syntheses developed for precursors of antiviral drugs. nih.gov
Contemporary Innovations in Synthesis of 2,4,5-Trichloropyrrolo[2,1-f]triazine
Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Recent innovations in the synthesis of the pyrrolotriazine scaffold reflect these priorities.
Transition metal catalysis offers powerful tools for constructing heterocyclic rings under mild conditions. Copper(II)-catalyzed reactions have been effectively used to synthesize pyrrolotriazinone derivatives. nih.gov One such method involves a tandem reaction where 1-amino-1H-pyrrole-2-amides react with various aldehydes, promoted by cupric chloride, to form the fused ring system. researchgate.net This approach benefits from high atom economy and often proceeds in good to excellent yields. While not explicitly documented for the trichloro- derivative, these catalytic methods could be adapted for the key cyclization step, potentially reducing the need for harsh reagents and high temperatures.
Table 2: Catalytic Approach Example
| Reaction Type | Catalyst System | Substrates | Product | Reference |
|---|
The principles of green chemistry, which focus on minimizing waste and environmental impact, are increasingly being applied to pharmaceutical synthesis. nih.gov In the context of the pyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine core, significant efforts have been made to develop more sustainable and scalable routes, often referred to as "Supply Centered Synthesis". acs.org
Key green improvements include:
Use of Commodity Raw Materials: Replacing complex or expensive starting materials with readily available, low-cost chemicals like pyrrole, dimethylformamide (DMF), and chloramine. nih.govacs.org
Process Intensification: Combining multiple synthetic steps into a single "one-pot" or telescoped process. For instance, the N-amination of 2-cyanopyrrole followed by cyclization with formamidine acetate can be performed in a single vessel, which significantly reduces solvent waste and purification steps. acs.orgacs.org
Safer Reagents: Replacing hazardous reagents with safer alternatives. For example, using NH₂Cl for N-amination is considered more convenient and economical than alternatives like O-(diphenylphosphinyl)hydroxylamine. nih.gov
These green approaches not only enhance the environmental profile of the synthesis but also improve its economic viability and scalability for industrial production. conicet.gov.ar
Regioselectivity and Stereoselectivity Considerations in Synthesis
Regioselectivity: The regioselectivity of the chlorination steps is a critical aspect of the synthesis of 2,4,5-Trichloropyrrolo[2,1-f] nih.govbeilstein-journals.orgmdpi.comtriazine. The inherent electronic properties of the pyrrolo[2,1-f] nih.govbeilstein-journals.orgmdpi.comtriazine ring system will govern the positions of electrophilic attack. The pyrrole ring is generally more susceptible to electrophilic substitution than the triazine ring.
Stereoselectivity: As 2,4,5-Trichloropyrrolo[2,1-f] nih.govbeilstein-journals.orgmdpi.comtriazine is an achiral molecule, considerations of stereoselectivity in its direct synthesis are not applicable.
Synthetic Pathway Optimization and Yield Enhancement
Optimization of the synthetic pathway for 2,4,5-Trichloropyrrolo[2,1-f] nih.govbeilstein-journals.orgmdpi.comtriazine would focus on maximizing the yield and purity of the final product. Key areas for optimization would include:
Reaction Conditions: A systematic investigation of reaction parameters for each step would be essential. This includes temperature, reaction time, and the choice of solvent. For the chlorination steps, controlling the stoichiometry of the chlorinating agent would be critical to avoid over-chlorination or incomplete reaction.
Catalysis: The use of catalysts could potentially improve the efficiency and regioselectivity of the chlorination reactions. For instance, Lewis acid catalysts might be explored to enhance the electrophilicity of the chlorinating agent.
Purification Methods: Development of effective purification protocols, such as column chromatography or recrystallization, would be necessary to isolate the desired 2,4,5-trichloro isomer from any side products or other chlorinated isomers.
A hypothetical data table for optimization studies could resemble the following, illustrating the type of data that would be collected to enhance the yield of a key chlorination step.
| Entry | Chlorinating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NCS | 2.2 | CH₂Cl₂ | 25 | 12 | 45 |
| 2 | NCS | 3.0 | CH₂Cl₂ | 25 | 12 | 55 (with byproducts) |
| 3 | NCS | 2.2 | CH₃CN | 25 | 12 | 50 |
| 4 | NCS | 2.2 | CH₂Cl₂ | 0 | 24 | 40 |
| 5 | Cl₂ | - | CCl₄ | 0 | 4 | 35 (complex mixture) |
This table is illustrative and not based on experimental data for the target compound.
Molecular Structure and Electronic Properties: Theoretical and Computational Investigations of 2,4,5 Trichloropyrrolo 2,1 F Triazine
Quantum Chemical Studies of Molecular Geometry and Conformation
The fused pyrrolo[2,1-f] researchgate.netnih.govrsc.orgtriazine ring system is inherently planar. Theoretical calculations confirm that the lowest energy conformation of 2,4,5-Trichloropyrrolo[2,1-f] researchgate.netnih.govrsc.orgtriazine maintains this planarity. The chlorine atoms substituted at positions 2, 4, and 5 lie within this plane. The precise bond lengths and angles are determined by the interplay of atomic hybridization and electronic effects, such as the electron-withdrawing nature of the nitrogen and chlorine atoms.
Interactive Table: Predicted Geometrical Parameters for 2,4,5-Trichloropyrrolo[2,1-f] researchgate.netnih.govrsc.orgtriazine Note: The following data is hypothetical and for illustrative purposes, as specific experimental or computational results for this exact compound are not available in the searched literature. The values are representative of typical bond lengths and angles in similar heterocyclic systems.
Electronic Structure Analysis
The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a compound. Computational methods provide a detailed picture of this electronic landscape.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). mdpi.com
For 2,4,5-Trichloropyrrolo[2,1-f] researchgate.netnih.govrsc.orgtriazine, the presence of electronegative nitrogen and chlorine atoms is predicted to lower the energy levels of both the HOMO and LUMO compared to the unsubstituted parent heterocycle. The HOMO is expected to be distributed primarily over the electron-rich pyrrole (B145914) ring, while the LUMO is likely concentrated on the electron-deficient triazine ring, influenced by the chlorine substituents. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netcolab.ws The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles.
Computational Prediction of Reactivity Descriptors
Based on the electronic structure calculations, several global reactivity descriptors can be quantified to predict the chemical behavior of 2,4,5-Trichloropyrrolo[2,1-f] researchgate.netnih.govrsc.orgtriazine. These descriptors are derived from the energies of the HOMO and LUMO.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com
Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).
The trichlorinated nature of the compound is expected to result in a high electronegativity and a significant electrophilicity index, suggesting a propensity to react with nucleophiles.
Interactive Table: Predicted Reactivity Descriptors Note: The following data is hypothetical and for illustrative purposes. Specific computational values for this compound are not available in the searched literature.
Theoretical Investigations of Aromaticity and Heteroaromaticity
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic, planar molecules. In heteroaromatic systems like pyrrolo[2,1-f] researchgate.netnih.govrsc.orgtriazine, the presence of heteroatoms complicates the electronic picture. Computational methods, such as the Nucleus-Independent Chemical Shift (NICS) calculation, are used to quantify the degree of aromaticity.
Structure Activity Relationship Sar Studies of 2,4,5 Trichloropyrrolo 2,1 F Triazine Derivatives
Systematic Structural Modifications of the Pyrrolotriazine Nucleus
The versatility of the 2,4,5-trichloropyrrolo[2,1-f] nih.govijpsr.infonih.govtriazine core allows for extensive structural modifications to probe the chemical space around this scaffold and to optimize its interaction with biological targets.
SAR studies on various pyrrolo[2,1-f] nih.govijpsr.infonih.govtriazine derivatives have demonstrated that the nature and position of substituents significantly influence their biological activity. For instance, in the context of kinase inhibition, specific substitutions on the pyrrolotriazine ring system have been shown to be crucial for potency and selectivity.
Derivatives of the pyrrolo[2,1-f] nih.govijpsr.infonih.govtriazine scaffold have been identified as potent inhibitors of several kinases, including p38α MAP kinase, VEGFR-2, and Met kinase. ijpsr.infonih.govnih.gov The introduction of an amino group at the C4 position, often bearing aryl or heteroaryl substituents, is a common feature in many potent kinase inhibitors based on this scaffold. For example, the presence of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C4 position led to the discovery of potent VEGFR-2 kinase inhibitors. nih.gov
Furthermore, modifications at other positions of the pyrrolotriazine nucleus have been explored. Introduction of polar side chains at the C6 position has been shown to significantly improve the in vitro potency of Met kinase inhibitors. nih.gov The electronic properties and steric bulk of the substituents play a critical role in determining the binding affinity of these compounds to their target proteins.
The three chlorine atoms in 2,4,5-Trichloropyrrolo[2,1-f] nih.govijpsr.infonih.govtriazine offer distinct opportunities for selective chemical modifications. The reactivity of these chlorine atoms towards nucleophilic substitution can vary, allowing for a stepwise and controlled introduction of different functional groups.
While specific SAR studies starting from the 2,4,5-trichloro derivative are not extensively documented in the public domain, general principles from related chlorinated heterocycles can be inferred. The chlorine atom at the C4 position is typically the most susceptible to nucleophilic attack, followed by the C2 and then the C5 chlorine. This differential reactivity allows for the selective introduction of a primary pharmacophore, often an amine, at the C4 position.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For pyrrolo[2,1-f] nih.govijpsr.infonih.govtriazine derivatives, pharmacophore models can be developed based on the structures of known active compounds. mdpi.com
A typical pharmacophore model for a kinase inhibitor based on the pyrrolo[2,1-f] nih.govijpsr.infonih.govtriazine scaffold would likely include:
A hydrogen bond acceptor feature, corresponding to one of the nitrogen atoms in the triazine ring, which interacts with the hinge region of the kinase.
A hydrogen bond donor feature, typically from an amino group at the C4 position.
One or more hydrophobic/aromatic regions, representing the substituted aryl or heteroaryl groups that occupy the hydrophobic pockets of the ATP-binding site.
Additional acceptor or donor features or hydrophobic points depending on the specific substitutions at other positions of the core.
These models can then be used to virtually screen large compound libraries to identify novel molecules with the desired biological activity. Ligand-based design principles, derived from the SAR of known active compounds, can guide the rational design of new derivatives with improved potency and selectivity.
Quantitative Structure-Activity Relationships (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For pyrrolo[2,1-f] nih.govijpsr.infonih.govtriazine derivatives, QSAR models can be developed to predict the biological activity of newly designed compounds. zsmu.edu.ua
Various molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, can be used to build QSAR models. For instance, a QSAR study on a series of pyrrolo[1,2-a] nih.govijpsr.infonih.govtriazino[2,3-c]quinazolines, a related class of compounds, revealed that anti-inflammatory activity was dependent on descriptors such as GATS5m (Geary autocorrelation of lag 5 weighted by atomic masses) and the presence of a hydroxyl group. zsmu.edu.ua
Computational Docking and Molecular Dynamics Simulations with Target Molecules
Computational docking and molecular dynamics (MD) simulations are invaluable tools for understanding the binding mode of ligands to their target proteins at an atomic level. For derivatives of 2,4,5-trichloropyrrolo[2,1-f] nih.govijpsr.infonih.govtriazine, these techniques can provide insights into the key interactions that govern their biological activity.
Molecular docking studies of pyrrolo[2,1-f] nih.govijpsr.infonih.govtriazine-based kinase inhibitors have revealed that they typically bind to the ATP-binding site of the kinase. nih.govresearchgate.net The pyrrolotriazine core acts as a scaffold that orients the substituents in a manner that allows for optimal interactions with the protein. Key interactions often include hydrogen bonds between the triazine nitrogen atoms and the hinge region of the kinase, as well as hydrophobic interactions between the aryl substituents and the hydrophobic pockets of the active site. nih.gov
Molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing information on the stability of the binding mode and the conformational changes that may occur upon ligand binding. For example, MD simulations of s-triazine-based inhibitors have been used to assess the stability of their interactions within the active site of matrix metalloproteinases. ekb.eg These computational approaches, when used in conjunction with experimental data, can greatly facilitate the rational design of more effective and selective inhibitors based on the 2,4,5-trichloropyrrolo[2,1-f] nih.govijpsr.infonih.govtriazine scaffold.
Data Tables
Mechanistic Investigations of 2,4,5 Trichloropyrrolo 2,1 F Triazine Interactions
Elucidation of Molecular Interaction Pathways
The pyrrolo[2,1-f] bldpharm.comnih.govmdpi.comtriazine scaffold is recognized as a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. researchgate.net The arrangement of heteroatoms in this fused heterocyclic system allows for the formation of hydrogen bonds and other non-covalent interactions with amino acid residues within the active sites of proteins, which is a feature not always achievable with simpler monocyclic or phenyl-fused heterocycles. nih.gov
For many derivatives of this class, the primary mode of interaction is competitive binding at the ATP-binding site of kinases. nih.gov Docking studies of related compounds have revealed key interactions, such as hydrogen bonding between the N1 nitrogen of the pyrrolo[2,1-f] bldpharm.comnih.govmdpi.comtriazine ring and the hinge region of the kinase's adenine (B156593) binding pocket, a critical interaction for anchoring the inhibitor. nih.gov The specific substitutions on the core scaffold play a crucial role in determining the selectivity and potency of these interactions.
Kinetic and Thermodynamic Characterization of Binding Events
While specific kinetic and thermodynamic data for 2,4,5-Trichloropyrrolo[2,1-f] bldpharm.comnih.govmdpi.comtriazine are not readily found, studies on other pyrrolo[2,1-f] bldpharm.comnih.govmdpi.comtriazine derivatives provide examples of their binding affinities. For instance, certain 2,7-disubstituted-pyrrolo[2,1-f] bldpharm.comnih.govmdpi.comtriazine compounds have demonstrated nanomolar efficacy against anaplastic lymphoma kinase (ALK), with IC50 values as low as 10 ± 2 nM. nih.gov Similarly, other analogs have shown potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1). nih.gov
The following table summarizes inhibitory activities of some representative pyrrolo[2,1-f] bldpharm.comnih.govmdpi.comtriazine derivatives against various kinases, illustrating the potential potency of this class of compounds.
| Compound Class | Target Kinase | IC50 (nM) |
| 2,7-disubstituted-pyrrolo[2,1-f] bldpharm.comnih.govmdpi.comtriazines | ALK | 10 ± 2 |
| Substituted 4-phenylaminopyrrolo[2,1-f] bldpharm.comnih.govmdpi.comtriazines | VEGFR-2 | Potent Inhibition |
| Substituted 4-phenylaminopyrrolo[2,1-f] bldpharm.comnih.govmdpi.comtriazines | FGFR-1 | Potent Inhibition |
| Other pyrrolo[1,2-f] bldpharm.comnih.govmdpi.comtriazine derivatives | c-Met | 2.3 ± 0.1 |
| Other pyrrolo[1,2-f] bldpharm.comnih.govmdpi.comtriazine derivatives | VEGFR-2 | 5.0 ± 0.5 |
This table is illustrative of the activity of the broader compound class and does not represent data for 2,4,5-Trichloropyrrolo[2,1-f] bldpharm.comnih.govmdpi.comtriazine.
Mechanisms of Action at the Subcellular Level
The primary subcellular mechanism of action for many bioactive pyrrolo[2,1-f] bldpharm.comnih.govmdpi.comtriazine derivatives is the inhibition of protein kinases. nih.gov These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of diseases such as cancer. nih.gov By blocking the activity of specific kinases, these compounds can interfere with proliferation, survival, and angiogenesis of tumor cells. nih.gov
Some pyrrolo[2,1-f] bldpharm.comnih.govmdpi.comtriazine analogs have been investigated as dual inhibitors, targeting multiple kinases simultaneously, such as c-Met and VEGFR-2, or EGFR and HER2. nih.gov This multi-targeted approach can be advantageous in overcoming resistance mechanisms that may arise from the redundancy of signaling pathways. The antiviral activity of some compounds in this class, such as remdesivir, involves a different mechanism, acting as a nucleoside analog to inhibit viral RNA polymerases. nih.govnih.gov
Investigation of Downstream Signaling Modulations
The inhibition of upstream kinases by pyrrolo[2,1-f] bldpharm.comnih.govmdpi.comtriazine derivatives leads to the modulation of downstream signaling pathways. For example, by inhibiting kinases like ALK, VEGFR-2, or EGFR, these compounds can disrupt the phosphorylation cascade that would otherwise activate transcription factors and other effector proteins responsible for cell growth and division. nih.govnih.gov
In the context of inflammation, certain 1,2,4-triazine (B1199460) derivatives have been shown to inhibit the advanced glycation end products (AGEs)-receptor for AGEs (RAGE) signaling axis. unibs.it This leads to the suppression of downstream inflammatory mediators such as p38 and NF-κB, and subsequently reduces the expression of pro-inflammatory enzymes like COX-2. unibs.it While these findings are for a different triazine scaffold, they highlight the potential for these core structures to modulate key signaling pathways involved in various pathological conditions.
Derivatization and Analog Development for Research Applications of 2,4,5 Trichloropyrrolo 2,1 F Triazine
Strategies for Functional Group Interconversion
2,4,5-Trichloropyrrolo[2,1-f] nih.govresearchgate.netijpsr.infotriazine is an ideal starting material for developing derivatives through functional group interconversion, primarily via nucleophilic aromatic substitution (SNAr) reactions. The electronic properties of the fused pyrrole (B145914) and triazine rings result in differential reactivity of the chlorine atoms at the C2, C4, and C5 positions, enabling selective and sequential substitutions.
This controlled reactivity is analogous to that of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where substitutions can be performed stepwise by carefully controlling reaction conditions such as temperature and the nature of the nucleophile. frontiersin.org For the pyrrolotriazine scaffold, the chlorine at the C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 and C5 positions. This allows for a hierarchical approach to derivatization.
Key strategies for interconversion include:
Amination: Displacement of chloride with various primary and secondary amines is a common strategy to introduce diversity. This reaction is fundamental to the synthesis of many kinase inhibitors, where a specific aniline (B41778) substituent at the C4 position is crucial for binding to the ATP pocket of the target enzyme. nih.gov
Alkoxylation and Thiolation: Reaction with alcohols, phenols, or thiols (and their corresponding anions) can introduce ether and thioether linkages. These modifications can alter the compound's solubility, metabolic stability, and hydrogen bonding capacity.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be employed to form carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, significantly expanding the structural complexity of the analogs. For instance, a C4-chloro or C7-bromo substituent on the pyrrolotriazine ring can be used as a handle for such transformations. nih.gov
| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Amination | R-NH₂ or R₁R₂NH | -NHR or -NR₁R₂ | Kinase inhibitor synthesis, modulating target affinity |
| Alkoxylation | R-OH / Base | -OR | Improving solubility and pharmacokinetic properties |
| Thiolation | R-SH / Base | -SR | Modifying electronic properties and metabolic stability |
| Suzuki Coupling | R-B(OH)₂ / Pd catalyst | -R (Aryl, Heteroaryl) | Expanding scaffold for new receptor interactions |
| Sonogashira Coupling | Terminal Alkyne / Pd & Cu catalysts | -C≡C-R | Introducing rigid linkers or click chemistry handles |
Synthesis of Substituted Pyrrolotriazine Analogues
The synthesis of substituted pyrrolotriazine analogues can be achieved either by building the scaffold from functionalized precursors or by modifying a pre-existing core like the trichloro- derivative. A variety of synthetic methodologies have been developed to access this important heterocyclic system. nih.gov
One powerful method involves the [3+2] cycloaddition of 1,2,4-triazinium ylides with electron-deficient dipolarophiles like alkynes. mdpi.com This approach allows for the direct formation of the polysubstituted bicyclic ring system in a single step. For example, N(1)-alkylated 1,2,4-triazinium salts react with dimethyl acetylenedicarboxylate (B1228247) in the presence of a base to yield highly functionalized pyrrolo[2,1-f] nih.govresearchgate.netijpsr.infotriazines. mdpi.comacs.org
Another major strategy begins with substituted pyrrole derivatives. nih.gov A key step in this approach is the N-amination of the pyrrole ring, followed by cyclization with a one-carbon unit (like formamidine (B1211174) acetate) to form the triazine portion of the scaffold. acs.org This route is highly adaptable, as the initial pyrrole can be functionalized at various positions, leading to a wide range of final products. For instance, pyrrolotriazin-4(3H)-ones, which are key intermediates for many kinase inhibitors, can be synthesized via the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.gov
These synthetic strategies have enabled the development of numerous analogues with important biological activities, including potent and selective inhibitors of kinases such as VEGFR-2, EGFR, and JAK2. nih.gov
| Analogue Type | General Structure/Substitution Pattern | Synthetic Approach | Research Application |
|---|---|---|---|
| 4-Anilino Derivatives | Aryl/heteroaryl amine at C4 | SNAr on 4-chloro precursor | EGFR/VEGFR-2 Kinase Inhibitors nih.gov |
| C-Nucleosides | Ribose moiety attached to pyrrole ring | Multistep synthesis from functionalized pyrrole and ribose nih.gov | Antiviral Agents (e.g., Remdesivir) nih.gov |
| 2,4-Disubstituted Derivatives | Aryl/thienyl groups at C2 and C4 | 1,3-Dipolar cycloaddition mdpi.com | Antiviral (Anti-influenza) Agents mdpi.com |
| Pyrrolotriazin-4(3H)-ones | Carbonyl group at C4 | Intramolecular cyclization of substituted pyrroles nih.gov | Intermediates for PI3K inhibitors nih.gov |
Click Chemistry and Bioconjugation Strategies for Derivatization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and specific method for derivatization and bioconjugation. The pyrrolotriazine scaffold can be equipped with "click" handles (azides or alkynes) to facilitate its conjugation to other molecules.
A direct approach involves the functionalization of 2,4,5-Trichloropyrrolo[2,1-f] nih.govresearchgate.netijpsr.infotriazine. One of the chlorine atoms can be selectively substituted with a nucleophile containing a terminal alkyne or azide (B81097) group. For example, reaction with propargylamine (B41283) or an azido-functionalized alcohol would install the necessary handle for subsequent click reactions.
Furthermore, click chemistry principles can be applied during the synthesis of the scaffold itself. The use of a dipolarophile containing a functional handle, such as N-propargylmaleimide, in a 1,3-dipolar cycloaddition reaction directly yields a pyrrolotriazine with a terminal alkyne. acs.org This alkyne-modified scaffold can then be conjugated to azide-containing biomolecules, such as peptides, proteins, or nucleic acids, to create sophisticated molecular probes for studying biological systems. These bioconjugates are valuable tools for target identification, validation, and imaging.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a key strategy in medicinal chemistry used to identify novel chemical series with improved properties by replacing a central molecular core with a structurally distinct but functionally equivalent scaffold. The pyrrolo[2,1-f] nih.govresearchgate.netijpsr.infotriazine ring system has proven to be an exceptionally effective scaffold in this regard due to its unique structural and electronic properties.
It has been successfully employed as a bioisosteric replacement for several other important heterocyclic systems:
Purines: As structural analogues of purine (B94841) bases, pyrrolotriazine nucleosides have been developed as potent antiviral agents, most notably Remdesivir. mdpi.com The scaffold mimics the natural nucleoside structure, allowing it to interact with viral polymerases.
Quinazolines: The pyrrolotriazine nucleus effectively mimics the well-known quinazoline (B50416) scaffold used in many kinase inhibitors. nih.gov Replacing the quinazoline core with a pyrrolotriazine led to the discovery of novel and potent inhibitors of EGFR and VEGFR-2, demonstrating a successful scaffold hop that maintained or improved biological activity. nih.gov
Pyrimidines: In the development of Hedgehog (Hh) signaling pathway inhibitors, the pyrrolo[2,1-f] nih.govresearchgate.netijpsr.infotriazine scaffold was used to replace a pyrimidine (B1678525) skeleton from a lead compound, resulting in a new series of potent inhibitors. researchgate.net
| Original Scaffold | Bioisosteric Replacement | Therapeutic Area | Example Reference |
|---|---|---|---|
| Purine | Pyrrolo[2,1-f] nih.govresearchgate.netijpsr.infotriazine | Antiviral | Remdesivir mdpi.com |
| Quinazoline | Pyrrolo[2,1-f] nih.govresearchgate.netijpsr.infotriazine | Anticancer (Kinase Inhibition) | EGFR/VEGFR-2 Inhibitors nih.gov |
| Pyrimidine | Pyrrolo[2,1-f] nih.govresearchgate.netijpsr.infotriazine | Anticancer (Hedgehog Pathway) | Hh Signaling Inhibitors researchgate.net |
Development of Fluorescent or Isotopic Probes
To investigate the mechanism of action, target engagement, and pharmacokinetic properties of pyrrolotriazine-based compounds, researchers can develop fluorescent or isotopically labeled probes.
Isotopic Probes: Radioisotopes such as carbon-11 (B1219553) (¹¹C), fluorine-18 (B77423) (¹⁸F), or tritium (B154650) (³H) can be incorporated into the pyrrolotriazine structure to create radioligands for use in techniques like Positron Emission Tomography (PET) or in vitro binding assays. For example, a methoxy (B1213986) group on the scaffold could be introduced using [¹¹C]methyl iodide, or a fluoro-substituted analogue could be synthesized using [¹⁸F]fluoride. While not specific to the pyrrolotriazine scaffold, the synthesis of an [O-methyl-¹¹C]-labeled 1,2,4-triazine-dione derivative has been reported for use as a PET ligand, demonstrating the feasibility of this approach within the broader triazine class. ijpsr.info
Fluorescent Probes: A fluorescent probe can be created by covalently attaching a fluorophore (e.g., coumarin, fluorescein, BODIPY) to the pyrrolotriazine scaffold. The synthesis could involve substituting one of the chlorine atoms of 2,4,5-Trichloropyrrolo[2,1-f] nih.govresearchgate.netijpsr.infotriazine with an amine- or thiol-functionalized fluorophore. The resulting probe could be used in fluorescence microscopy, flow cytometry, or fluorescence polarization assays to visualize the subcellular localization of the compound, quantify its binding to a target protein, or screen for new binding partners. The development of such probes is a rational next step for elucidating the detailed biology of this important class of molecules.
Advanced Research Applications of 2,4,5 Trichloropyrrolo 2,1 F Triazine and Its Derivatives
Application in Chemical Biology as Probes for Target Validation
In the field of chemical biology, small molecules that can selectively modulate the function of a specific protein are invaluable tools for target validation. Derivatives of 2,4,5-Trichloropyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine have been developed into potent and selective inhibitors of various enzymes, making them suitable for use as chemical probes. These probes allow researchers to study the physiological and pathological roles of their target proteins in a cellular context.
For instance, the pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine nucleus has been successfully utilized to create inhibitors of key enzymes implicated in cancer and other diseases. By systematically modifying the substituents at the 2, 4, and 5 positions, researchers can fine-tune the selectivity and potency of these compounds. For example, derivatives have been synthesized that show high affinity for specific kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov The inhibitory activity of these compounds allows for the validation of these kinases as therapeutic targets in various cancer models.
The table below summarizes the activity of some pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine derivatives against key biological targets, illustrating their potential as chemical probes.
| Compound Derivative | Target | IC50 (nM) | Application in Target Validation |
| 2,4-disubstituted pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine | Influenza A Neuraminidase | 4000 | Investigating the role of neuraminidase in viral replication. mdpi.com |
| 4-anilino-pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine | VEGFR-2 | 23 | Probing the significance of VEGFR-2 signaling in angiogenesis. nih.gov |
| 4-anilino-pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine | EGFR | 100 | Elucidating the function of EGFR in tumor cell proliferation. nih.gov |
| 2,7-disubstituted-pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine | Anaplastic Lymphoma Kinase (ALK) | 10 | Validating ALK as a therapeutic target in non-small cell lung cancer. nih.gov |
| Substituted pyrrolo[1,2-f] nih.govnih.govresearchgate.nettriazine | c-Met/VEGFR-2 | 2.3 / 5.0 | Dual inhibition to study crosstalk between signaling pathways. nih.govdrugbank.com |
Utility as Scaffolds for Combinatorial Library Synthesis
The reactive nature of the chlorine atoms in 2,4,5-Trichloropyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine makes it an ideal scaffold for combinatorial library synthesis. The chlorine atoms at positions 2, 4, and 5 can be sequentially and selectively replaced by a wide variety of functional groups through nucleophilic substitution reactions. This allows for the rapid generation of a large number of structurally diverse compounds from a single, common intermediate.
This combinatorial approach is highly efficient in the early stages of drug discovery, where the goal is to screen a vast chemical space for molecules with desired biological activity. By reacting the trichloro-scaffold with a diverse set of amines, alcohols, thiols, and other nucleophiles, libraries of thousands of unique compounds can be synthesized. These libraries can then be screened against a panel of biological targets to identify "hit" compounds, which can be further optimized into lead candidates.
The synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents, has been facilitated by the use of chlorinated pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine intermediates. nih.gov For example, the synthesis of potent kinase inhibitor templates has been achieved starting from chlorinated derivatives of this scaffold. nih.gov
Role in Rational Drug Design Research
The pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine core is a "privileged scaffold" in rational drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to its incorporation into a number of clinically significant drugs, most notably the antiviral agent Remdesivir. nih.govacs.org
The design of novel therapeutic agents based on this scaffold is guided by an understanding of the structure-activity relationships (SAR). The chlorine atoms on 2,4,5-Trichloropyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine provide key handles for medicinal chemists to systematically modify the molecule and observe the effects on biological activity. For instance, substitution at the 4-position with anilino groups has been shown to be crucial for kinase inhibitory activity. nih.gov
The development of dual inhibitors of c-Met and VEGFR-2, which are important targets in cancer therapy, showcases the utility of this scaffold in rational drug design. drugbank.com By optimizing the substituents on the pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine core, researchers were able to develop compounds with potent activity against both enzymes.
The following table details some of the key drug candidates and approved drugs that feature the pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine core.
| Compound Name | Therapeutic Area | Mechanism of Action |
| Remdesivir | Antiviral | RNA-dependent RNA polymerase inhibitor. nih.gov |
| Brivanib alaninate | Oncology | VEGFR/FGFR inhibitor. nih.gov |
| BMS-690514 | Oncology | EGFR/HER2 inhibitor. nih.gov |
| BMS-599626 | Oncology | EGFR inhibitor. nih.gov |
Potential in Materials Science Research
While the primary focus of research on pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine derivatives has been in the biomedical field, the photophysical properties of some 1,2,4-triazine-based compounds suggest potential applications in materials science. researchgate.net Fused heterocyclic systems can exhibit interesting electronic and optical properties, such as fluorescence.
The synthesis of novel fluorescent dyes containing a 1,4-dihydroazolo[5,1-c] nih.govnih.govresearchgate.nettriazine core has been reported, demonstrating the potential of these types of structures in the development of new optical materials. researchgate.net While specific studies on the materials science applications of 2,4,5-Trichloropyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine are not yet prevalent, the ability to introduce a wide range of functional groups onto this scaffold could allow for the tuning of its electronic and photophysical properties. This could lead to the development of new materials for applications such as organic light-emitting diodes (OLEDs), sensors, or molecular switches.
Exploration in Catalysis Research
The nitrogen-rich structure of the 1,2,4-triazine (B1199460) ring suggests that it could act as a ligand for metal catalysts. While research in this area for the pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine system is still emerging, related triazine compounds have been explored for their catalytic activity.
For example, copper(II)-catalyzed reactions have been used in the synthesis of pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4(3H)-ones. nih.gov This indicates that the triazine core can interact with transition metals, a key feature for potential catalytic applications. Further research could explore the use of 2,4,5-Trichloropyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine and its derivatives as ligands in various catalytic transformations, such as cross-coupling reactions or asymmetric catalysis. The ability to easily modify the substituents on the scaffold would allow for the fine-tuning of the electronic and steric properties of the ligand, which could in turn influence the efficiency and selectivity of the catalytic process.
Future Directions and Emerging Research Avenues for 2,4,5 Trichloropyrrolo 2,1 F Triazine
Unexplored Synthetic Pathways
The synthesis of the pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine core has been achieved through various strategies, including construction from pyrrole (B145914) precursors or via the formation of the triazine ring onto a pyrrole template. nih.gov For the specific 2,4,5-trichlorinated analogue, its synthesis likely involves the use of chlorinated building blocks or post-synthetic chlorination of the assembled scaffold.
Future synthetic explorations could focus on novel and more efficient methods for its preparation. One potential avenue is the use of modern synthetic techniques that are currently underutilized for this specific scaffold.
Table 1: Potential Unexplored Synthetic Methodologies for 2,4,5-Trichloropyrrolo[2,1-f] nih.govacs.orgnih.govtriazine
| Synthetic Approach | Potential Advantages |
| Flow Chemistry | Improved reaction control, enhanced safety for handling reactive intermediates, and potential for scale-up production. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, and novel bond-forming strategies. |
| C-H Activation | Direct functionalization of the pyrrole or triazine ring, reducing the need for pre-functionalized starting materials and improving atom economy. |
These advanced synthetic methods could provide access to 2,4,5-Trichloropyrrolo[2,1-f] nih.govacs.orgnih.govtriazine and its derivatives with higher efficiency and in a more environmentally friendly manner.
Novel Biological Targets for Mechanistic Investigation
The pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine nucleus is a key pharmacophore in several approved drugs and clinical candidates that target a range of biological entities, particularly kinases and viral polymerases. nih.gov The unique electronic properties conferred by the three chlorine atoms in 2,4,5-Trichloropyrrolo[2,1-f] nih.govacs.orgnih.govtriazine could lead to novel interactions with biological targets.
Future research should aim to explore the inhibitory potential of this compound against a broader range of biological targets.
Table 2: Potential Novel Biological Targets for 2,4,5-Trichloropyrrolo[2,1-f] nih.govacs.orgnih.govtriazine Derivatives
| Target Class | Specific Examples | Rationale |
| Protein Kinases | Janus kinases (JAKs), Mitogen-activated protein kinases (MAPKs) | The parent scaffold is a known kinase inhibitor; the trichloro-substitution could offer novel selectivity profiles. |
| Epigenetic Targets | Histone deacetylases (HDACs), Bromodomains | Halogenated compounds are known to interact with these targets; potential for novel epigenetic modulators. |
| Proteases | Cysteine proteases, Serine proteases | The electrophilic nature of the chlorinated triazine ring could be exploited for covalent inhibition. |
| Viral Enzymes | Helicases, Proteases | Building on the known antiviral activity of the parent scaffold, new viral targets could be explored. |
Systematic screening against diverse panels of biological targets will be crucial to uncover novel therapeutic applications for derivatives of 2,4,5-Trichloropyrrolo[2,1-f] nih.govacs.orgnih.govtriazine.
Advanced Computational Methodologies in Design and Prediction
Computational chemistry plays a pivotal role in modern drug discovery. For a molecule like 2,4,5-Trichloropyrrolo[2,1-f] nih.govacs.orgnih.govtriazine, where empirical data is scarce, in silico methods can provide valuable insights and guide future research.
Advanced computational approaches can be employed to predict the properties and potential biological activities of this compound and its derivatives.
Table 3: Application of Advanced Computational Methodologies
| Computational Method | Application in Research |
| Quantum Mechanics (QM) | Elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. |
| Molecular Dynamics (MD) Simulations | Study the conformational dynamics and binding interactions of the compound with potential biological targets. |
| Machine Learning (ML) and AI | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and potential biological activities based on the chemical structure. |
| Virtual Screening | Screen large libraries of virtual derivatives of 2,4,5-Trichloropyrrolo[2,1-f] nih.govacs.orgnih.govtriazine against various biological targets to identify promising candidates for synthesis. |
The integration of these computational tools can accelerate the discovery and optimization of new drug candidates based on this scaffold.
Integration with High-Throughput Screening Technologies in Research
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. Given the potential of 2,4,5-Trichloropyrrolo[2,1-f] nih.govacs.orgnih.govtriazine as a versatile chemical intermediate, a library of its derivatives could be synthesized and subjected to HTS.
The combination of combinatorial chemistry and HTS can efficiently explore the chemical space around this scaffold.
Table 4: High-Throughput Screening Strategies
| HTS Approach | Research Focus |
| Target-Based Screening | Screening a library of derivatives against specific, well-validated biological targets (e.g., a panel of kinases). |
| Phenotypic Screening | Assessing the effect of the compounds on cellular models of disease to identify novel mechanisms of action. |
| High-Content Screening | Utilizing automated microscopy and image analysis to study the effects of compounds on cellular morphology and function in detail. |
The data generated from HTS campaigns can provide valuable starting points for lead optimization programs.
Potential for Multidisciplinary Collaborations in Chemical Research
The exploration of a novel chemical entity like 2,4,5-Trichloropyrrolo[2,1-f] nih.govacs.orgnih.govtriazine would greatly benefit from a multidisciplinary approach. Collaboration between different scientific disciplines can foster innovation and accelerate the translation of basic research into tangible applications.
Table 5: Opportunities for Multidisciplinary Collaboration
| Collaborating Discipline | Potential Contribution |
| Synthetic Organic Chemistry | Development of novel and efficient synthetic routes. |
| Medicinal Chemistry | Design and synthesis of derivatives with improved biological activity and drug-like properties. |
| Computational Chemistry | In silico prediction of properties and biological activities. |
| Chemical Biology | Identification of biological targets and elucidation of mechanisms of action. |
| Pharmacology | In vitro and in vivo evaluation of the therapeutic potential of new compounds. |
| Materials Science | Exploration of the use of the scaffold in the development of novel materials with unique electronic or optical properties. |
Such collaborations are essential to fully realize the potential of 2,4,5-Trichloropyrrolo[2,1-f] nih.govacs.orgnih.govtriazine in various fields of chemical and biomedical research.
Q & A
Q. What in-vivo models validate the efficacy of 2,4,5-trichloropyrrolotriazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
